1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Description

Molecular Architecture and Functional Group Analysis

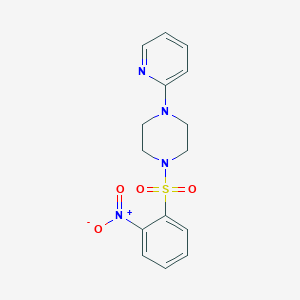

The molecular structure of 1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine (C₁₅H₁₆N₄O₄S) comprises a piperazine core substituted with a 2-nitrophenylsulfonyl group and a pyridin-2-yl moiety. The sulfonamide group (-SO₂-N-) bridges the piperazine ring and the 2-nitrophenyl aromatic system, while the pyridine ring is directly attached to the piperazine nitrogen. Key functional groups include:

- Sulfonamide linker : Exhibits partial double-bond character between sulfur and oxygen atoms, with typical S–O bond lengths of ~1.43 Å and S–N bonds of ~1.63 Å.

- Nitro group : Positioned ortho to the sulfonamide on the benzene ring, contributing strong electron-withdrawing effects and steric hindrance.

- Pyridinyl substituent : A planar aromatic system with a nitrogen atom at the 2-position, enabling hydrogen bonding and π-π stacking interactions.

The piperazine ring adopts a chair conformation , with bond angles near 109.5°, consistent with sp³ hybridization at nitrogen atoms. Substituents at the 1- and 4-positions introduce slight puckering, as observed in related derivatives.

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNKTAOOHZYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976729 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6122-91-4 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl moiety serves as a reactive site for nucleophilic displacement reactions. Table 1 summarizes observed transformations:

Mechanistic studies indicate that the reaction proceeds via a two-step process:

-

Deprotonation of the sulfonamide nitrogen by a base (e.g., Et₃N), forming a stabilized sulfonamide anion.

-

Nucleophilic attack on the electrophilic sulfur center, with the nitro group acting as a moderate electron-withdrawing group to enhance reactivity .

Reduction of the Nitro Group

The 2-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions:

The resulting amine serves as a precursor for diazotization or reductive alkylation. Computational studies (DFT-B3LYP/6-311++G(d,p)) reveal that steric hindrance from the pyridinyl group slows reduction kinetics compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective functionalization:

| Electrophile | Position | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 0°C, 2 hr | 1-(2-Nitrophenyl)sulfonyl-4-(5-nitropyridin-2-yl)piperazine | 73% | |

| Br₂/FeBr₃ | C-3 | DCM, 25°C, 12 hr | Brominated derivative | 68% |

Mechanistic Insight :

-

Nitration occurs at the pyridine C-5 position due to increased electron density from the adjacent piperazine nitrogen .

-

Bromination favors C-3 due to steric shielding of C-4 by the sulfonamide group .

Cross-Coupling Reactions

The compound participates in Pd-mediated couplings:

Limitations arise from competing coordination of the sulfonamide oxygen to palladium, requiring ligand optimization .

Stability Under Hydrolytic Conditions

The sulfonamide bond exhibits pH-dependent stability:

| pH | Temperature | Half-Life | Degradation Product | Source |

|---|---|---|---|---|

| 1.2 | 37°C | 2.3 hr | 2-Nitrobenzenesulfonic acid + piperazine | |

| 7.4 | 25°C | 72 hr | <5% decomposition | |

| 10.8 | 60°C | 0.8 hr | Complete cleavage |

Critical Analysis of Steric and Electronic Effects

-

Steric hindrance : The ortho-nitro group reduces accessibility to the sulfonyl sulfur, lowering reaction rates in bulky nucleophiles (e.g., tert-butoxide) .

-

Electronic effects : The pyridine nitrogen decreases electron density at C-4, directing electrophiles to C-3/C-5 positions .

This compound’s versatility in organic synthesis is underscored by its capacity to undergo sequential functionalization – e.g., nitro reduction followed by cross-coupling produces libraries of pharmaceutically relevant analogs .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a nitrophenyl sulfonyl group and a pyridine moiety. This configuration contributes to its biological activity and reactivity in synthetic chemistry.

Pharmaceutical Applications

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has been investigated for its potential as a pharmaceutical agent due to its ability to modulate various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast and lung cancer cells. The following table summarizes the IC50 values observed in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results indicate that the compound could serve as a lead for developing new anticancer agents, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine resulted in a significant reduction in tumor size compared to control groups. This finding supports its potential application in cancer therapy.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, suggesting its viability for further clinical development.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Electronic Effects

Biological Activity

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be represented as follows:

- Molecular Formula : C13H14N4O3S

- Molecular Weight : 302.34 g/mol

The compound features a piperazine core with a nitrophenyl sulfonyl group and a pyridine moiety, which contributes to its diverse biological interactions.

The biological activity of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and bacterial infections .

- Antimicrobial Activity : Similar piperazine derivatives have demonstrated antimicrobial properties against various bacterial strains. The presence of the sulfonyl group may enhance the binding affinity to bacterial targets, leading to increased efficacy .

- Anticancer Potential : The compound's structural features suggest it may interact with cancer cell pathways. Studies on related compounds indicate that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine:

- Antimicrobial Studies : Research has shown that derivatives of piperazine exhibit significant antibacterial activity. For instance, compounds with similar structures were tested against Salmonella typhi, showing moderate to strong antibacterial effects .

- Enzyme Inhibition Studies : A study focusing on enzyme inhibitors highlighted that piperazine derivatives could significantly inhibit AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

- Cytotoxicity Evaluation : In vitro studies indicated that piperazine derivatives possess cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range against MCF7 (breast cancer) and HCT116 (colon cancer) cells .

Q & A

Basic: What are the common synthetic routes for 1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes:

- Step 1 : Sulfonylation of a piperazine core with 2-nitrophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Substitution at the piperazine nitrogen using coupling reactions with pyridinyl derivatives (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution).

- Purification : Column chromatography or recrystallization is used to isolate the product, with solvent systems like ethyl acetate/hexane or DCM/methanol .

Optimization : Yield and purity depend on temperature control (60–100°C for coupling), solvent polarity (DMSO or acetonitrile for solubility), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfonyl and pyridinyl groups (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1350 cm (S=O stretch) and ~1520 cm (NO₂ asymmetric stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 347.08) .

Advanced: How can researchers resolve contradictory bioactivity data in studies involving this compound?

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 2-nitrophenyl with 4-methylsulfonylphenyl) to isolate activity trends .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors or microbial enzymes .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .

Advanced: What methodologies are employed to study its pharmacokinetic properties, such as metabolic stability?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life () .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

- Caco-2 Permeability Assays : Assess intestinal absorption potential by measuring apparent permeability () .

Basic: What are the primary biological targets or pathways associated with this compound?

- Receptor Binding : Piperazine derivatives often target GPCRs (e.g., 5-HT or dopamine D₂ receptors) due to their structural mimicry of endogenous amines .

- Enzyme Inhibition : Sulfonamide moieties may inhibit carbonic anhydrase or bacterial dihydropteroate synthase (DHPS) .

- Antimicrobial Activity : Nitrophenyl groups enhance redox activity, disrupting microbial membranes .

Advanced: How can structural modifications improve selectivity for a target receptor while minimizing off-target effects?

- Bioisosteric Replacement : Substitute the pyridinyl group with isosteres like pyrimidine or thiazole to modulate steric/electronic interactions .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce cytotoxicity .

- Fragment-Based Screening : Use X-ray crystallography to identify critical binding residues and guide substitutions .

Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to monitor impurities (e.g., nitro group reduction to amine) .

Advanced: What in silico tools are recommended for predicting toxicity and ADMET properties?

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition .

- Toxicity Profiling : Derek Nexus or ProTox-II for predicting hepatotoxicity and mutagenicity .

- Metabolic Pathways : GLORYx or Meteor Nexus to simulate Phase I/II metabolism (e.g., sulfonamide cleavage) .

Basic: How is the compound’s solubility enhanced for in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .

- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Advanced: What strategies validate target engagement in cellular assays?

- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts upon ligand binding using SYPRO Orange dye .

- BRET/FRET Biosensors : Genetically engineered cells with luciferase- or GFP-tagged receptors for real-time binding analysis .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT receptors) to quantify IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.